REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:5](Cl)=[O:6].[OH:20]S(O)(=O)=O>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:5]([OH:20])=[O:6]
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Name
|
3-bromo-4 octyloxybenzoic acid chloride
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=CC1OCCCCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
The reaction mixture is then poured into a solution
|
Type
|
EXTRACTION
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Details
|
The organic fraction is extracted three times with ether
|
Type
|
WASH
|
Details
|
then washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried on anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the product is recrystallised three times in ethanol
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1OCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 850 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |